

Sovesudil in Glaucoma Treatment: A Comparative Meta-Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: *Sovesudil*

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This guide provides a comprehensive meta-analysis of the clinical trial outcomes for **Sovesudil**, a novel Rho-associated protein kinase (ROCK) inhibitor for the treatment of glaucoma. **Sovesudil**'s performance is objectively compared with other established glaucoma therapies, supported by experimental data from key clinical trials.

Executive Summary

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor is elevated intraocular pressure (IOP). **Sovesudil** is an emerging therapy that targets the ROCK pathway, a key regulator of aqueous humor outflow. This guide synthesizes data from the pivotal Phase II clinical trial of **Sovesudil** and compares its efficacy and safety with other prominent glaucoma medications: Netarsudil and Ripasudil (also ROCK inhibitors), Latanoprost (a prostaglandin analog), and Timolol (a beta-blocker).

The findings suggest that **Sovesudil** is effective in lowering IOP in patients with normal-tension glaucoma. While direct meta-analyses are not yet available due to its stage in clinical development, this comparative guide offers a valuable overview of its current clinical profile relative to other therapeutic options.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of **Sovesudil** and its comparators.

Table 1: Intraocular Pressure (IOP) Reduction

Drug	Trial	Patient Population	Baseline IOP (mmHg)	Mean IOP Reduction from Baseline	Treatment Duration
Sovesudil 0.5%	Phase II[1]	Normal-Tension Glaucoma	≤ 21	-1.56 mmHg	4 Weeks
Sovesudil 0.25%	Phase II[1]	Normal-Tension Glaucoma	≤ 21	-1.10 mmHg	4 Weeks
Netarsudil 0.02%	ROCKET-1 & 2[2][3][4]	Open-Angle Glaucoma, Ocular Hypertension	< 27 (ROCKET-1), < 30 (ROCKET-2)	Non-inferior to Timolol (for baseline IOP < 25)	3 Months
Ripasudil 0.4%	Phase 3[5]	Primary Open-Angle Glaucoma, Ocular Hypertension	Not specified	Additional 2.9-3.2 mmHg reduction with other drugs	52 Weeks
Latanoprost 0.005%	UK Glaucoma Treatment Study[6]	Open-Angle Glaucoma	Not specified	-	2 Years
Timolol 0.5%	ROCKET-1 & 2[2][3][4]	Open-Angle Glaucoma, Ocular Hypertension	< 27 (ROCKET-1), < 30 (ROCKET-2)	-	3 Months

Table 2: Common Ocular Adverse Events

Drug	Trial	Conjunctival Hyperemia	Other Common Adverse Events
Sovesudil 0.5%	Phase II[1]	24.4%	-
Sovesudil 0.25%	Phase II[1]	17.5%	-
Netarsudil 0.02%	ROCKET-1 & 2[2][3] [4]	50-53%	Cornea verticillata, eye pruritus
Ripasudil 0.4%	Long-term study[7]	8.5%	Blepharitis (8.6%), conjunctivitis (6.3%)
Latanoprost 0.005%	-	Mild	Iris pigmentation
Timolol 0.5%	ROCKET-1 & 2[2][3] [4]	8-11%	Burning/stinging upon instillation

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation of the evidence.

Sovesudil: Phase II Trial

- Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[1]
- Patient Population: Patients diagnosed with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[1]
- Intervention: Patients were randomized into three groups and treated with either **Sovesudil** 0.25%, **Sovesudil** 0.5%, or a placebo, administered three times daily (TID) for a duration of 4 weeks.[1]
- Primary Endpoint: The primary outcome measured was the mean diurnal IOP change from the baseline at the 4-week mark.[1]

Netarsudil: ROCKET-1 and ROCKET-2 Trials

- Study Design: These were double-masked, randomized, noninferiority clinical trials.[2][3][4]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension were included after a washout of any previous ocular hypotensive medications.[2][3][4]
- Intervention: In both trials, patients were randomized to receive Netarsudil 0.02% once daily (q.d.) or Timolol 0.5% twice daily (b.i.d.). The ROCKET-2 trial also included an arm for Netarsudil 0.02% b.i.d.[2][3][4]
- Primary Endpoint: The primary efficacy outcome was the mean IOP at all nine time points up to 3 months. Non-inferiority to Timolol was the key comparison.[2][3]

Ripasudil: Post-Marketing Surveillance Study

- Study Design: A 24-month, prospective, open-label, observational study (ROCK-J).[7]
- Patient Population: The study included patients with glaucoma or ocular hypertension who were new to Ripasudil treatment.[7]
- Intervention: Patients were initiated on Ripasudil treatment as per the approved Japanese indication.[7]
- Primary Endpoints: The primary safety endpoint was the incidence of adverse drug reactions (ADRs). The primary efficacy endpoint was the change in IOP from baseline to 24 months.[7]

Latanoprost: United Kingdom Glaucoma Treatment Study (UKGTS)

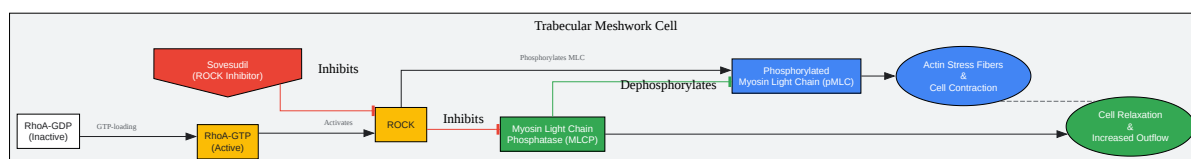
- Study Design: A randomized, triple-masked, placebo-controlled trial.[6]
- Patient Population: Patients newly diagnosed with open-angle glaucoma were enrolled.[6]
- Intervention: Patients were randomly assigned to receive either Latanoprost 0.005% or a placebo, administered once daily to both eyes for 24 months.[6]
- Primary Endpoint: The primary outcome was the time to visual field deterioration.[6]

Timolol: Comparator Arm in ROCKET Trials

- Study Design: As described in the Netarsudil section, Timolol 0.5% was used as the active comparator in the ROCKET-1 and ROCKET-2 trials.[2][3][4]
- Patient Population: Patients with open-angle glaucoma or ocular hypertension.[2][3][4]
- Intervention: Timolol 0.5% was administered twice daily (b.i.d.).[2][3][4]
- Primary Endpoint: Mean IOP over 3 months was used for the non-inferiority comparison with Netarsudil.[2][3]

Mandatory Visualization Signaling Pathway of ROCK Inhibitors in Glaucoma

The diagram below illustrates the mechanism of action of Rho kinase inhibitors, such as **Sovesudil**, in increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.

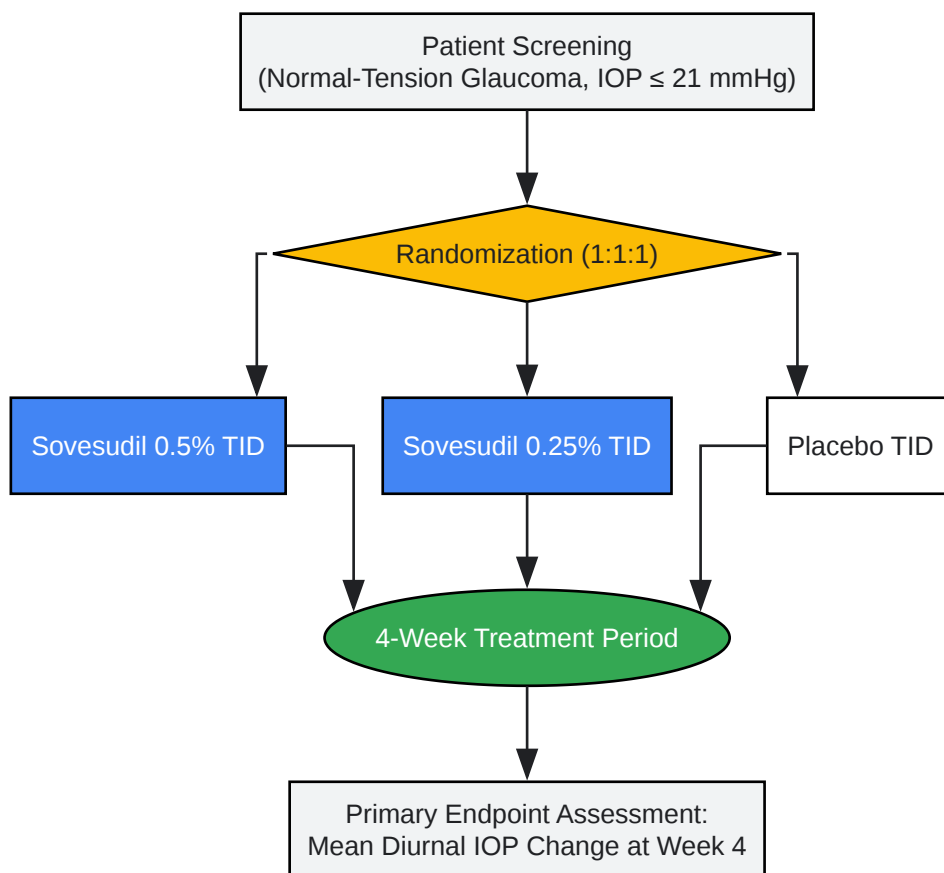


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Mechanism of Action of **Sovesudil**

Experimental Workflow of the Sovesudil Phase II Trial

This diagram outlines the key stages of the randomized, placebo-controlled Phase II clinical trial for **Sovesudil**.

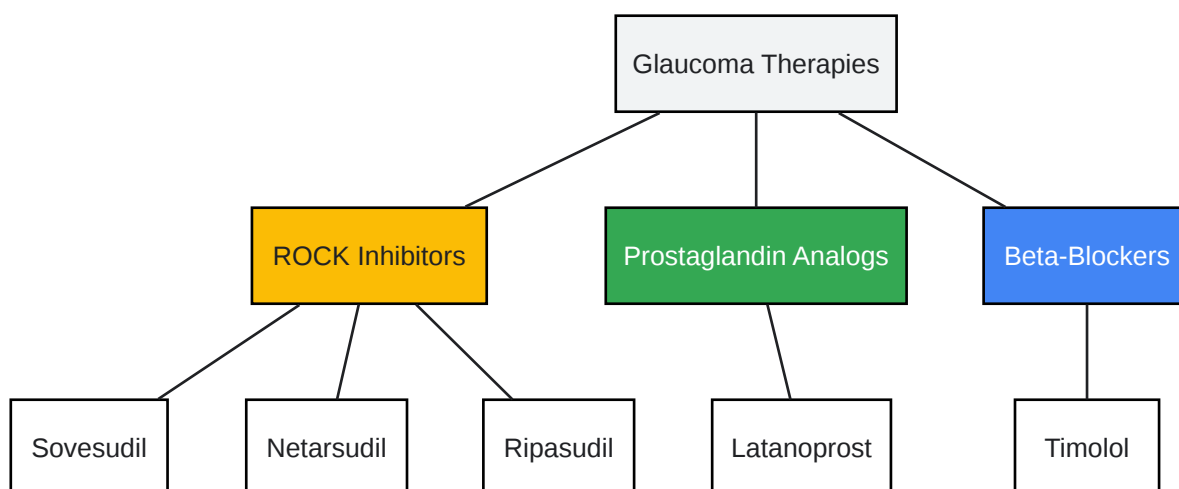


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Sovesudil Phase II Trial Workflow

Logical Relationship of Glaucoma Treatment Classes

This diagram illustrates the classification of the compared glaucoma medications based on their mechanism of action.



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Classification of Compared Glaucoma Drugs

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References

- 1. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Latanoprost treatment for open angle glaucoma. The United Kingdom Glaucoma Treatment Study: a multicentre, randomised, placebo-controlled clinical trial - UCL Discovery [discovery.ucl.ac.uk]
- 7. Long-Term Intraocular Pressure-Lowering Effects and Adverse Events of Ripasudil in Patients with Glaucoma or Ocular Hypertension over 24 Months - PMC

[pmc.ncbi.nlm.nih.gov]

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